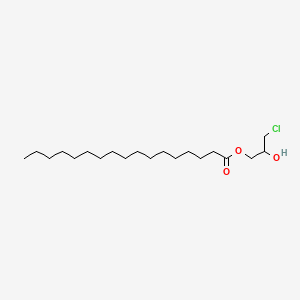
3-Chloro-2-hydroxypropyl heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-hydroxypropyl heptadecanoate is a chemical compound with the molecular formula C20H39ClO3 . It is also known as HEPTADECANOIC ACID 3-CHLORO-2-HYDROXYPROPYL ESTER .
Synthesis Analysis
The synthesis of 3-chloro-2-hydroxypropyl compounds has been studied in various contexts. For instance, a patent describes the synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts through the hypochlorination of allyl quaternary ammonium salts . Another study discusses the preparation of polystyrene-block-poly((3-chloro-2-hydroxypropyl methacrylate)-co-(4-methoxymethylstyrene)) .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxypropyl heptadecanoate can be determined from its molecular formula, C20H39ClO3 . The exact structure would require more specific information or computational chemistry techniques for accurate determination.Chemical Reactions Analysis
The chemical reactions involving 3-chloro-2-hydroxypropyl compounds have been explored in the context of polymer chemistry. For example, block copolymers containing 3-chloro-2-hydroxypropyl methacrylate have been synthesized using nitroxide-mediated polymerization .Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Various Fields
3-Chloro-2-hydroxypropyl heptadecanoate is synthesized using different methods, including the organic solvent method, and has applications in various fields such as petroleum exploitation, environmental protection, and papermaking. The organic solvent method, in particular, uses trimethylamine and epichlorohydrin as raw materials and anhydrous alcohol as a solvent (Wang Qing-jun, 2006).
Use in Epoxy Resins and Reactive Polymers
This compound has wide applications in the production of various epoxy resins and reactive polymers. These materials are used for coating metal, leather, paper, and wood. A study on the regioselective ring opening reaction of epichlorohydrin with acetic acid for synthesizing 3-chloro-2-hydroxypropyl acetate demonstrated its efficacy in these applications (G. Yadav & Prasad S. Surve, 2013).
Adsorption on Montmorillonite Surfaces
Density functional theory calculations revealed the adsorption mechanism of 3-chloro-2-hydroxypropyl trimethylammonium chloride on montmorillonite surfaces. This study provides insights for designing high-performance inhibitors with favorable molecular structures (Zong-xian Yang et al., 2018).
Modification of Cotton Fiber
3-Chloro-2-hydroxypropyl trimethylammonium chloride has been used for the modification of cotton fiber. Its loading capability for Fe-sulfo phthalocyanine was tested under optimal conditions, demonstrating its potential in textile applications (Gu Peng-fei, 2009).
Antimicrobial Application in Nanocellulose
The quaternization of nanocellulose with 3-chloro-2-hydroxypropyltrimethyl ammonium chloride leads to the formation of quaternized nanocellulose triiodide, which shows potential as a disinfectant agent in biomedical and water purification processes due to its antimicrobial activity (Monica Bansal et al., 2021).
Safety And Hazards
The safety data sheet for 3-Chloro-2-hydroxypropyl methacrylate, a related compound, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . It’s important to note that safety and hazards can vary between different compounds and should be evaluated individually.
Eigenschaften
IUPAC Name |
(3-chloro-2-hydroxypropyl) heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)24-18-19(22)17-21/h19,22H,2-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJUXUGMOYWYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(CCl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675918 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxypropyl heptadecanoate | |
CAS RN |
87505-04-2 |
Source


|
| Record name | 3-Chloro-2-hydroxypropyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)
![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]-chloroacetamide](/img/structure/B561902.png)



![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)






